2,2'-((2R,4S)-1-Benzylazetidine-2,4-diyl)diacetonitrile
Description
2,2'-((2R,4S)-1-Benzylazetidine-2,4-diyl)diacetonitrile is a chiral azetidine derivative featuring a four-membered saturated ring substituted with a benzyl group at position 1 and two acetonitrile moieties at positions 2 and 2. Its stereochemistry (2R,4S) introduces conformational rigidity, which is critical for applications in asymmetric synthesis and medicinal chemistry. Azetidines are increasingly studied as bioisosteres for piperidines/pyrrolidines due to their reduced ring strain and metabolic stability.
Properties
IUPAC Name |
2-[(2S,4R)-1-benzyl-4-(cyanomethyl)azetidin-2-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c15-8-6-13-10-14(7-9-16)17(13)11-12-4-2-1-3-5-12/h1-5,13-14H,6-7,10-11H2/t13-,14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZSARZSRYYHAN-OKILXGFUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C1CC#N)CC2=CC=CC=C2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N([C@@H]1CC#N)CC2=CC=CC=C2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2R,4S)-1-Benzylazetidine-2,4-diyl)diacetonitrile typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the azetidine ring.
Attachment of Acetonitrile Groups: The acetonitrile groups are attached through a nucleophilic addition reaction involving cyanide ions.
Industrial Production Methods
In an industrial setting, the production of 2,2’-((2R,4S)-1-Benzylazetidine-2,4-diyl)diacetonitrile may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-((2R,4S)-1-Benzylazetidine-2,4-diyl)diacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or acetonitrile groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
2,2’-((2R,4S)-1-Benzylazetidine-2,4-diyl)diacetonitrile has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2’-((2R,4S)-1-Benzylazetidine-2,4-diyl)diacetonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Groups
The table below compares key structural and functional features of the target compound with analogs from the evidence:
Key Observations:
- Azetidine vs.
- Stereochemistry : The (2R,4S) configuration in the target compound is absent in planar analogs like biphenyl derivatives, enabling enantioselective interactions.
- Functional Groups : Diacetonitrile groups in the target and biphenyl analog suggest shared reactivity (e.g., nucleophilic addition), but steric effects from the benzyl group may limit accessibility.
Thermal and Solubility Trends:
- Melting Points : Benzimidazole derivatives (e.g., ) often exhibit higher melting points (>200°C) due to aromatic stacking, whereas azetidines may remain liquid or semi-solid at room temperature.
- Solubility : The benzyl group in the target compound likely increases lipophilicity, contrasting with the polar pyridyl groups in bipyridyl analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
